4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both iodine and amide functional groups within the molecule provides unique reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The introduction of the iodine atom can be achieved through electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide. The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as aryl or alkyl groups.
Scientific Research Applications
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives:
N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]glycine: Similar structure but lacks the iodine atom, which can affect its reactivity and biological activity.
N- (carboxymethyl aminocarbonyl) -4,4’ -bis (dimethylamino) diphenylamine sodium salt: Contains different functional groups and is used in different applications.
Properties
IUPAC Name |
4-[(4-iodo-2-methylpyrazole-3-carbonyl)amino]-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN6O2/c1-16-7(5(11)3-13-16)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJYGVVNOJPTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.